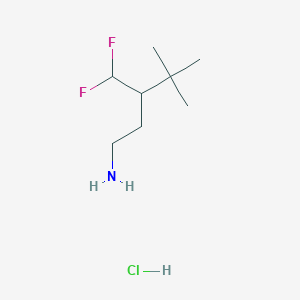

3-(Difluoromethyl)-4,4-dimethylpentan-1-amine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(Difluoromethyl)-4,4-dimethylpentan-1-amine;hydrochloride” is a type of organofluoride . It is part of a broader category of compounds that have been the subject of significant research due to their potential applications in various fields . The difluoromethyl group in these compounds is of particular interest because it can form bonds with various elements such as carbon (in its sp, sp2, and sp3 forms), oxygen, nitrogen, and sulfur .

Molecular Structure Analysis

The molecular structure of difluoromethylated compounds can vary depending on the specific elements and groups they are bonded with . For example, the O–CF3 bond in ArOCF3 preferentially adopts an orthogonal orientation to the aromatic plane . This is different from the O–CH3 bond in ArOCH3, which generally adopts a coplanar structure .Chemical Reactions Analysis

Difluoromethylation processes are based on X–CF2H bond formation, where X can be C(sp), C(sp2), C(sp3), O, N, or S . The last decade has seen an increase in metal-based methods that can transfer CF2H to C(sp2) sites in both stoichiometric and catalytic modes . Difluoromethylation of C(sp2)–H bonds has also been achieved through Minisci-type radical chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of difluoromethylated compounds can be influenced by the presence of the difluoromethyl group . The incorporation of fluorine and fluorinated moieties into organic molecules can give the original molecules improved chemical, physical, and biological properties .Wirkmechanismus

The mechanism of action of difluoromethylated compounds can vary depending on their specific structure and the context in which they are used . For example, in the case of eflornithine, a difluoromethylated compound used as a medication, the additional difluoromethyl group allows it to bind to a neighboring Cys-360 residue, remaining fixated within the active site .

Safety and Hazards

The safety and hazards associated with difluoromethylated compounds can vary depending on the specific compound and its usage . For example, some safety data sheets advise against breathing in dust, fume, gas, or vapors from these compounds, and recommend using personal protective equipment and ensuring adequate ventilation .

Zukünftige Richtungen

The field of difluoromethylation has seen significant advances in recent years, and there is potential for further development in the future . This includes the invention of more difluoromethylation reagents, the development of new synthesis strategies, and the exploration of novel applications for difluoromethylated compounds .

Eigenschaften

IUPAC Name |

3-(difluoromethyl)-4,4-dimethylpentan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17F2N.ClH/c1-8(2,3)6(4-5-11)7(9)10;/h6-7H,4-5,11H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGILYYVEDQQKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCN)C(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Difluoromethyl)-4,4-dimethylpentan-1-amine;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2931413.png)

![1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2931419.png)

![[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2931421.png)

![1,3,8,8-tetramethyl-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2931427.png)

![2-O-Tert-butyl 3-O-ethyl (3S,3aS,6R,6aR)-6-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate;hydrochloride](/img/structure/B2931429.png)